Carbocyclic-3'-amino-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-3’-amino-adenosine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to adenosine but features a carbocyclic ring in place of the ribose moiety and an amino group at the 3’ position. These modifications confer unique biochemical properties, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-adenosine typically involves the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring can be synthesized using a Dieckmann condensation reaction, where a diester undergoes intramolecular cyclization in the presence of a strong base such as sodium hydride in dimethyl sulfoxide.
Introduction of the Amino Group: The amino group at the 3’ position can be introduced through selective protection and deprotection strategies.
Industrial Production Methods: Industrial production of carbocyclic-3’-amino-adenosine involves scaling up the laboratory synthesis methods. The use of environmentally benign solvents like dimethyl sulfoxide and efficient reaction conditions ensures high yields and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Carbocyclic-3’-amino-adenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbocyclic ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydro and tetrahydro derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Carbocyclic-3’-amino-adenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: It serves as a probe for studying nucleoside transporters and enzymes involved in nucleoside metabolism.
Industry: It is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
Carbocyclic-3’-amino-adenosine exerts its effects by mimicking the structure of natural nucleosides. It is taken up by nucleoside transporters and phosphorylated to its active triphosphate form within cells. This active form can inhibit DNA and RNA synthesis by acting as a chain terminator or by inhibiting key enzymes involved in nucleic acid metabolism . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Carbocyclic-3’-amino-adenosine is unique due to its carbocyclic ring and amino group at the 3’ position. Similar compounds include:
Adenosine: The natural nucleoside with a ribose moiety.
Carbovir: A carbocyclic analogue of guanosine with antiviral activity.
Gemcitabine: A nucleoside analogue used in cancer therapy.
Compared to these compounds, carbocyclic-3’-amino-adenosine offers enhanced stability and unique biochemical properties, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61865-69-8 |
---|---|
Molekularformel |
C11H16N6O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(1R,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9+/m1/s1 |
InChI-Schlüssel |
WYMIIYMQKKFLES-PULFBKJNSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.